2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl-
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Overview
Description
2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- is a chemical compound with the molecular formula C17H36O6. It is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile intermediate in various chemical processes. This compound is known for its solubility in organic solvents such as alcohols and ethers, and it finds applications in the synthesis of polymers, lubricants, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- typically involves the epoxidation of carbonyl compounds followed by a series of chemical reactions under controlled conditions. One common method includes the use of tetraethylene glycol butyl methyl ether as a starting material, which undergoes multiple steps of chemical reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound requires advanced chemical synthesis techniques and precise control over reaction conditions. The process often involves the use of catalysts and specific reagents to ensure high yield and purity. The production is carried out in specialized facilities equipped with the necessary safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols .
Scientific Research Applications
2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the preparation of surfactants and emulsifiers for biological studies.
Medicine: It finds applications in the formulation of pharmaceutical products due to its solubility and stability.
Industry: The compound is used in the production of lubricants, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group and ether linkages play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol butyl methyl ether: Similar in structure but lacks the additional methyl groups.
Pentaethylene glycol monomethyl ether: Contains an additional ether linkage but lacks the methyl groups.
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol: Similar in structure but with different positioning of methyl groups .
Uniqueness
2,5,8,11,14-Pentaoxaoctadecan-16-ol, 4,7,10,13-tetramethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
CAS No. |
71735-66-5 |
---|---|
Molecular Formula |
C17H36O6 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C17H36O6/c1-7-17(18)12-23-16(5)11-22-15(4)10-21-14(3)9-20-13(2)8-19-6/h13-18H,7-12H2,1-6H3/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
OHICJRKVIOXNDB-WOYTXXSLSA-N |
Isomeric SMILES |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
Canonical SMILES |
CCC(COC(C)COC(C)COC(C)COC(C)COC)O |
Origin of Product |
United States |
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